8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps:
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Formation of the Chromen-4-one Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the condensation of a 2-hydroxyacetophenone derivative with an aldehyde in the presence of a base like sodium hydroxide.
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Introduction of the Azepane Group: : The azepane moiety can be introduced via nucleophilic substitution reactions. This often involves the reaction of a halomethyl derivative of the chromen-4-one with azepane under basic conditions.
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Hydroxylation and Methoxylation: : The hydroxyl and methoxy groups are typically introduced through selective functional group transformations. For example, hydroxylation can be achieved using reagents like hydrogen peroxide in the presence of a catalyst, while methoxylation can be done using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group at the 7-position can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The azepane group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, reacting with alkyl halides can introduce alkyl groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketone or quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Alkylated azepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. Its antioxidant and anti-inflammatory activities make it a candidate for the development of drugs targeting oxidative stress-related diseases and inflammatory conditions. Additionally, its structural similarity to other bioactive flavonoids suggests potential anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens or as additives in food and cosmetics for their antioxidant properties.
Mechanism of Action
The biological effects of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one are primarily mediated through its interaction with cellular antioxidant systems. It can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. Additionally, it may inhibit pro-inflammatory signaling pathways, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Naringenin: A flavonoid with antioxidant and anticancer properties.
Uniqueness
What sets 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one apart is the presence of the azepane moiety, which is relatively rare in flavonoids. This unique structural feature may confer additional biological activities or enhance its existing properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16-22(17-7-9-18(28-2)10-8-17)23(27)19-11-12-21(26)20(24(19)29-16)15-25-13-5-3-4-6-14-25/h7-12,26H,3-6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGIXMSMXWDBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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